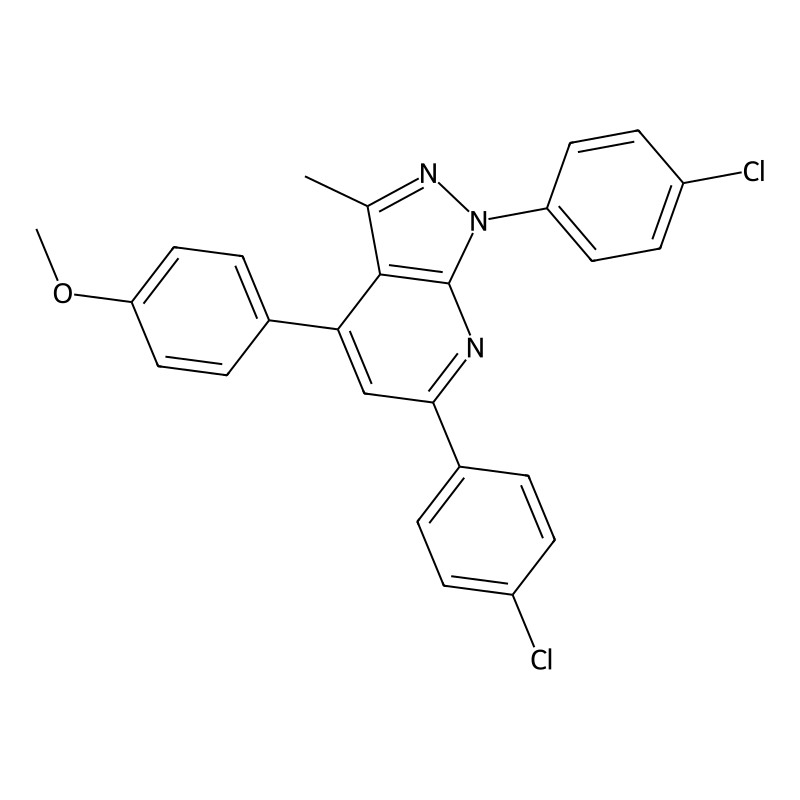

1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine

Catalog No.

S7755345

CAS No.

M.F

C26H19Cl2N3O

M. Wt

460.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine

IUPAC Name

1,6-bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine

Molecular Formula

C26H19Cl2N3O

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C26H19Cl2N3O/c1-16-25-23(17-5-13-22(32-2)14-6-17)15-24(18-3-7-19(27)8-4-18)29-26(25)31(30-16)21-11-9-20(28)10-12-21/h3-15H,1-2H3

InChI Key

WQABEPMYXQPNGI-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl

1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine, commonly referred to as BCPMP, is a pyrazolopyridine-based molecule that exhibits a strong biological activity. It belongs to the family of pyrazolopyridines and is a heterocyclic compound containing two phenyl and one methoxyphenyl substituents on the pyrazolopyridine core. BCPMP is of great interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

BCPMP has a molecular formula of C28H21Cl2N3O and a molecular weight of 497.39 g/mol. It has a melting point of 290-294°C and is sparingly soluble in water but soluble in organic solvents. BCPMP is characterized by its yellowish crystals and is stable at room temperature and pressure.

BCPMP can be synthesized using different synthetic routes, such as one-pot, multi-step, and microwave-assisted synthesis. The most common method involves the reaction of 2,3,4,5-tetrachloropyridine with 4-methoxyaniline and 4-chlorobenzaldehyde in the presence of a base and catalyst.

The synthesized BCPMP is characterized using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. These techniques help in analyzing the chemical structure and purity of the synthesized product.

The synthesized BCPMP is characterized using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. These techniques help in analyzing the chemical structure and purity of the synthesized product.

Various analytical methods have been developed to quantify the concentration of BCPMP in different matrices. These methods include HPLC-UV, LC-MS/MS, and GC-MS. The choice of the analytical method depends on the sample matrix, sensitivity, and detection limits required.

BCPMP exhibits various biological properties, including anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic activities. It is also a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has implications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Studies have shown that BCPMP is relatively safe and non-toxic to humans and animals. However, the toxicological data for BCPMP is limited, and further research is needed to determine its safety profile in different applications.

BCPMP has found several applications in scientific experiments, including drug discovery, materials science, and agrochemicals. It is a promising lead compound for the development of novel chemotherapeutic agents and is being explored as a scaffold for the development of new materials with optical and electronic properties.

Research on BCPMP is still in its infancy, and there are many areas for further exploration. Scientists are exploring the full range of its biological activities and developing new synthetic methods for its production.

The potential implications of BCPMP in various fields of research and industry are vast. Its antimicrobial and anti-cancer properties make it a promising lead compound for the development of new antibiotics and chemotherapeutic agents. Its material properties and electronic behavior make it an important component in advanced electronics and optoelectronics.

While BCPMP shows promising potential in various applications, there are limitations and challenges that must be addressed. One of the major challenges is the development of scalable and economically feasible synthetic routes for its production. Additional research is also needed to understand its biological activity and safety profile fully.

Further research is needed to explore the potential of BCPMP in various applications, including the development of new agrochemicals, materials, and pharmaceuticals. Some potential directions for future research include:

1. Development of new synthetic routes for the production of BCPMP using sustainable and economically viable methods.

2. Investigation of the structure-activity relationships of BCPMP and the design of more potent analogs with improved biological activity.

3. Exploration of the potential of BCPMP as a scaffold for the development of new materials with advanced optical and electronic properties.

4. Detailed toxicological studies to determine the safety profile of BCPMP in various applications.

5. Clinical trials to evaluate the efficacy of BCPMP in the treatment of different diseases.

1. Development of new synthetic routes for the production of BCPMP using sustainable and economically viable methods.

2. Investigation of the structure-activity relationships of BCPMP and the design of more potent analogs with improved biological activity.

3. Exploration of the potential of BCPMP as a scaffold for the development of new materials with advanced optical and electronic properties.

4. Detailed toxicological studies to determine the safety profile of BCPMP in various applications.

5. Clinical trials to evaluate the efficacy of BCPMP in the treatment of different diseases.

XLogP3

7.4

Hydrogen Bond Acceptor Count

3

Exact Mass

459.0905176 g/mol

Monoisotopic Mass

459.0905176 g/mol

Heavy Atom Count

32

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds